![molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3](/img/structure/B21259.png)
2-[4-(Propan-2-yl)phenyl]propanenitrile
Overview
Description
2-[4-(Propan-2-yl)phenyl]propanenitrile, also known as IPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. IPPN is a nitrile derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propanenitrile is not well understood, but it has been suggested to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.
Biochemical and Physiological Effects:
2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have anti-inflammatory and antioxidant properties in vitro. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent. 2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have low toxicity in vitro, but further studies are needed to determine its toxicity in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its ease of synthesis, low toxicity, and potential application in drug discovery and metal-catalyzed reactions. The limitations of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
For research on 2-[4-(Propan-2-yl)phenyl]propanenitrile include the synthesis of analogs with improved solubility and stability, the investigation of its potential as an anticancer agent in vivo, and the development of ligands for metal-catalyzed reactions. 2-[4-(Propan-2-yl)phenyl]propanenitrile may also have potential application in the development of new materials and polymers. Overall, 2-[4-(Propan-2-yl)phenyl]propanenitrile has shown significant potential in various research fields, and further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]propanenitrile has been widely used in scientific research due to its potential application in various fields. It has been used as a building block for the synthesis of other compounds, such as 4-(4-hydroxyphenyl)-3-buten-2-one and 4-(4-hydroxyphenyl)-3-buten-2-ol, which have potential application in drug discovery. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been used in the synthesis of ligands for metal-catalyzed reactions and as a precursor for the synthesis of polymers.
properties
CAS RN |
106112-20-3 |
|---|---|
Product Name |
2-[4-(Propan-2-yl)phenyl]propanenitrile |
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3 |
InChI Key |
JYOPIUADEJQGBT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
synonyms |
Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



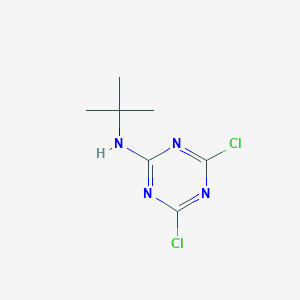

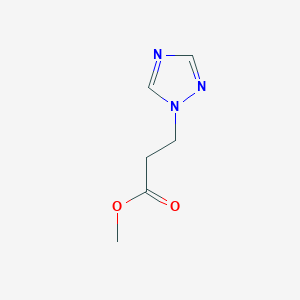
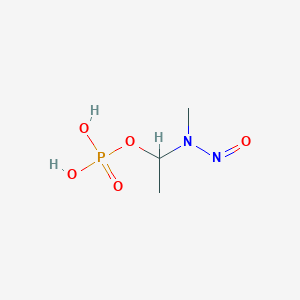
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)


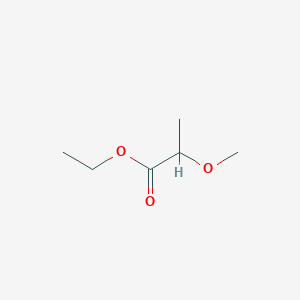
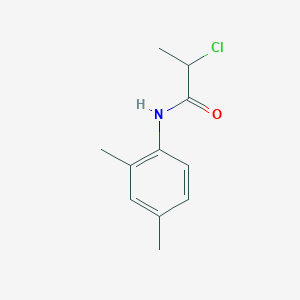


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)